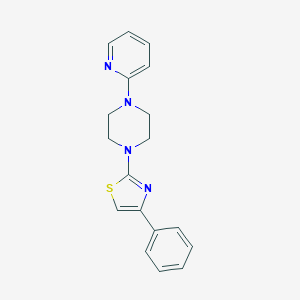
cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has been shown to have several biochemical and physiological effects. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its potential as an anticancer agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide. One direction is to further study its potential as an anticancer agent and investigate its mechanism of action. Another direction is to explore its potential as a fungicide and insecticide in agriculture. Additionally, research can be conducted to study the synthesis of novel materials using this compound.
Synthesemethoden
Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide can be synthesized using different methods, including the reaction of cinnamyl chloride with 4-cyclohexyl-1,2,4-triazole-3-thiol in the presence of a base, such as potassium carbonate. Other methods include the reaction of cinnamaldehyde with 4-cyclohexyl-1,2,4-triazole-3-thiol in the presence of a catalyst, such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential as a fungicide and insecticide. In material science, cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has been studied for its potential use in the synthesis of novel materials.
Eigenschaften
Molekularformel |
C23H25N3S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-cyclohexyl-3-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C23H25N3S/c1-4-11-19(12-5-1)13-10-18-27-23-25-24-22(20-14-6-2-7-15-20)26(23)21-16-8-3-9-17-21/h1-2,4-7,10-15,21H,3,8-9,16-18H2/b13-10+ |
InChI-Schlüssel |
IFKWBFLCWCNPGX-JLHYYAGUSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1CCC(CC1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)

![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)
